Nimodipine (m3)
概要
説明
Nimodipine is a calcium channel blocker primarily used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm . It is a 1,4-dihydropyridine derivative that acts mainly on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . This compound exhibits greater effects on cerebral circulation compared to peripheral circulation .
準備方法
Nimodipine can be synthesized through various methods. One common approach involves the use of self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its bioavailability . The selection of Cremophor RH 40, Lipoxol 300, and PEG 400 as oil, surfactant, and co-surfactant, respectively, is based on solubility and self-emulsification assessments . Another method involves the formulation of a nanoemulsion using triacetin (oil), Cremophor RH40 (surfactant), and PEG600 (co-surfactant) to improve its oral bioavailability and stability .
化学反応の分析
Nimodipine undergoes various chemical reactions, including photolysis, acidic and alkaline hydrolysis . The drug degradation kinetics under these conditions follow a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water . The major products formed from these reactions include degradation products that can be analyzed using liquid chromatography .
科学的研究の応用
Nimodipine has a wide range of scientific research applications. It is used in the development of solid self-nanoemulsifying drug delivery systems to enhance its bioavailability . In the field of medicine, nimodipine is used to protect auditory hair cells from cisplatin-induced cell death . It also exhibits neuroprotective and neuroregenerative effects in models of subarachnoid hemorrhage . Additionally, nimodipine is used in the formulation of floating multiple-unit minitablets to improve its biopharmaceutical performance .
作用機序
Nimodipine exerts its effects by inhibiting the influx of calcium in smooth muscle cells, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . This mechanism results in greater effects on cerebral circulation compared to peripheral circulation .
類似化合物との比較
Nimodipine is compared with other calcium channel blockers such as nifedipine . While both compounds block voltage-gated L-type calcium channels, nimodipine exhibits greater specificity for cerebral arteries due to its increased lipophilicity and cerebral distribution . This unique property makes nimodipine more effective in improving neurological outcomes in patients with subarachnoid hemorrhage .
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
Nimodipine’s unique ability to target cerebral circulation more effectively sets it apart from these similar compounds .
生物活性
Nimodipine, a dihydropyridine calcium channel blocker, is primarily used in clinical settings to manage complications associated with subarachnoid hemorrhage (aSAH). Its mechanism of action involves selective inhibition of L-type voltage-gated calcium channels (LVGCCs), which are crucial for regulating calcium influx in various tissues, particularly in the cardiovascular and nervous systems. This article explores the biological activity of nimodipine, focusing on its pharmacological effects, clinical applications, and underlying mechanisms.
Nimodipine primarily acts by blocking LVGCCs, leading to vasodilation and reduced vascular resistance. This action is particularly beneficial in preventing cerebral vasospasm following aSAH. Additionally, nimodipine has been shown to exert neuroprotective effects through modulation of intracellular calcium levels, thereby influencing neuronal excitability and protecting against ischemic injury.
Clinical Applications
Nimodipine's clinical efficacy has been extensively studied, particularly in the context of aSAH. A meta-analysis involving 13 randomized controlled trials (RCTs) with 1,727 patients demonstrated that nimodipine significantly reduced poor outcomes and mortality rates associated with aSAH:
- Poor Outcome Reduction: Relative Risk (RR) = 0.69 (95% CI: 0.60–0.78)
- Mortality Reduction: RR = 0.50 (95% CI: 0.32–0.78)
- Cerebral Vasospasm Incidence Reduction: RR = 0.68 (95% CI: 0.46–0.99) .
These findings suggest that nimodipine not only improves survival rates but also enhances overall patient outcomes.
Neuroprotective Effects
Recent studies have highlighted nimodipine's role in neuroprotection beyond its vasodilatory effects. For instance, research indicates that nimodipine inhibits spreading depolarization (SD), a phenomenon linked to acute brain injuries:
- Inhibition of SD Propagation: Nimodipine reduced the rate of SD propagation and the cortical area affected by SD during ischemic conditions.
- Anti-inflammatory Properties: Nimodipine decreased reactive astrogliosis and microglial activation in models of ischemic injury .
These neuroprotective actions underscore the potential of nimodipine in treating various acute brain injuries where SD is a contributing factor.
Pharmacological Properties
The pharmacological profile of nimodipine includes various beneficial effects:
Case Studies
- Subarachnoid Hemorrhage Management :
- Neuroprotection in Aging Models :
特性
IUPAC Name |
5-O-(2-hydroxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-11(2)29-20(25)17-13(4)21-12(3)16(19(24)28-9-8-23)18(17)14-6-5-7-15(10-14)22(26)27/h5-7,10-11,23H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBMCUBOQNEJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82219-48-5 | |
Record name | 3-(2-Hydroxyethyl) 5-isopropyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-HYDROXYETHYL) 5-ISOPROPYL 2,6-DIMETHYL-4-(3-NITROPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S4GG1UPR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。